

Physical characteristics of 3,4-Methylenedioxcinnamic acid powder

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Compound of Interest

Compound Name: 3,4-Methylenedioxcinnamic acid

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An In-Depth Technical Guide to the Physical Characteristics of **3,4-Methylenedioxcinnamic Acid Powder**

Introduction

3,4-Methylenedioxcinnamic acid, also known as piperonylacrylic acid, is a cinnamic acid derivative of significant interest in pharmaceutical and cosmetic research. Its molecular framework, featuring a phenylpropanoid backbone, makes it a valuable precursor in the synthesis of various bioactive molecules and a subject of study for its potential anti-inflammatory and antioxidant properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physical characteristics of this compound in its powdered form is fundamental to ensuring purity, developing stable formulations, and predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key physical and analytical characteristics of **3,4-Methylenedioxcinnamic acid powder**. It is structured not as a rigid template, but as a logical progression of analysis, moving from macroscopic properties to detailed spectroscopic and solid-state characterization. Each section is grounded in established analytical principles, explaining the causality behind experimental choices to provide actionable, field-proven insights.

Section 1: General Physicochemical Properties

The initial characterization of any raw material begins with its fundamental physicochemical properties. These attributes serve as the first-line indicators of identity and quality. **3,4-Methylenedioxycinnamic acid** is an organic compound with the molecular formula $C_{10}H_8O_4$. [2]

The powder's appearance and odor are its most immediate characteristics. It is consistently reported as a crystalline solid.[3] While color can vary slightly depending on purity and supplier, it typically ranges from white to off-white or light yellow.[1][4] A faint, characteristic odor may also be present.[3]

A summary of its core identifiers and properties is presented in Table 1.

Property	Value	Source(s)
Chemical Name	(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid	[5]
Synonyms	3-Piperonylacrylic acid, 3-(1,3-Benzodioxol-5-yl)acrylic acid	[1]
CAS Number	2373-80-0	[2]
Molecular Formula	$C_{10}H_8O_4$	[2][6]
Molecular Weight	192.17 g/mol	[1][6]
Appearance	White to light yellow/cream crystalline powder	[1][3][4]
pKa (Predicted)	4.37 ± 0.10	[1]

Section 2: Thermal Analysis: Melting Point

The melting point is a critical thermal property that provides a sharp indication of a crystalline solid's purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. **3,4-Methylenedioxycinnamic acid** exhibits a relatively high melting point, which is characteristic of its rigid, planar structure and potential for intermolecular hydrogen bonding via the carboxylic acid groups.

The consensus melting point is in the range of 242-244 °C, with decomposition noted.^{[2][4][7]} This decomposition is an important factor, as heating the compound beyond this temperature will lead to degradation, not a transition to a stable liquid phase at atmospheric pressure.

Expert Insight: The Rationale for Melting Point Analysis

Beyond a simple identity check, melting point determination is a cost-effective and rapid method for preliminary purity assessment. In a drug development context, a batch with a melting point of 235-240°C would immediately be flagged for further purity analysis (e.g., by HPLC), as the wide range and depression from the reference value suggest the presence of contaminants.

Protocol for Melting Point Determination (Pharmacopeia Capillary Method)

This protocol is based on standard pharmacopeia guidelines for ensuring accurate and reproducible results.

Objective: To determine the melting range of a powdered sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or automated equivalent)
- Glass capillary tubes (closed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **3,4-Methylenedioxybenzoic acid** powder is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder. Careless sample preparation is a leading cause of inaccurate results.
- Capillary Loading: Tap the open end of a capillary tube into the powder sample until a small amount of material enters the tube. Invert the tube and tap the closed end gently on a hard

surface to pack the powder into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.

- Instrument Setup: Place the loaded capillary into the heating block of the apparatus.
- Rapid Determination (Optional): For an unknown sample, first perform a rapid determination by heating at a high rate (e.g., 10°C/min) to find the approximate melting temperature.
- Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point. Then, adjust the heating rate to a slow, constant ramp of 1°C/minute.
- Observation & Recording:
 - Record the temperature (T_1) at which the first droplet of liquid is observed (onset of melting).
 - Record the temperature (T_2) at which the last solid particle melts into a clear liquid (clear point).
- Reporting: The melting point is reported as the range from T_1 to T_2 . For this compound, also note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Section 3: Solubility Characteristics

Solubility is a cornerstone physical property in drug development, influencing everything from purification and recrystallization to formulation and bioavailability. The solubility of **3,4-Methylenedioxycinnamic acid** is dictated by its molecular structure: a largely nonpolar aromatic system combined with a highly polar carboxylic acid functional group.

This dual nature results in poor solubility in water but good solubility in many organic solvents. [3][8] The carboxylic acid group, with a predicted pKa of ~4.37, allows for a significant increase in aqueous solubility under basic conditions due to the formation of the water-soluble carboxylate salt.[1]

Solvent	Solubility	Rationale / Observation	Source(s)
Water	Limited / Sparingly Soluble	The large nonpolar phenylpropanoid structure dominates.	[3] [8]
5% aq. NaOH	Soluble	Forms the sodium 3,4-methylenedioxycinnamate salt.	[9] [10]
5% aq. NaHCO ₃	Soluble	The carboxylic acid (pKa ~4.37) is strong enough to be deprotonated by bicarbonate.	[9] [10]
Ethanol	Soluble	"Like dissolves like"; both have polar and nonpolar character.	[3]
Methanol	Soluble	Similar polarity to ethanol.	
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of compounds.	[3]
Pyridine	Soluble (may show faint turbidity)	A basic organic solvent that can interact with the acidic proton.	[1]
Chloroform	Very Slightly Soluble	A less polar solvent, not ideal for the polar carboxylic acid group.	

Protocol for Solubility Classification

This workflow provides a systematic approach to confirming the acidic nature and solubility profile of the compound.

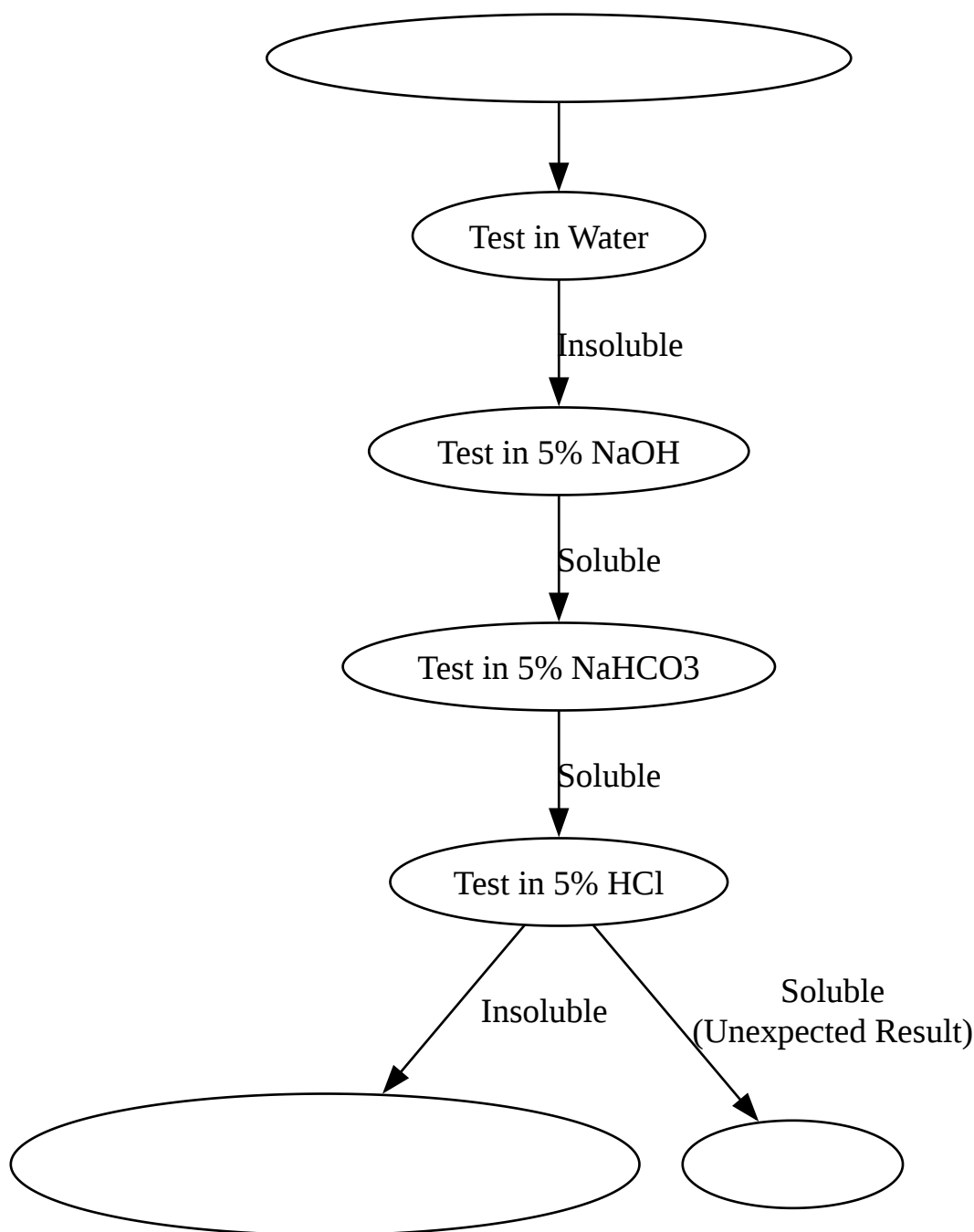
Objective: To classify the solubility of **3,4-Methylenedioxycinnamic acid**.

Materials:

- Test tubes and rack
- Spatula
- Sample powder
- Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Ethanol

Procedure:

- **Water Solubility:** Add ~25 mg of the powder to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves. The compound is expected to be insoluble or sparingly soluble.
- **Base Solubility (NaOH):** To a new tube with ~25 mg of powder, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. The powder should dissolve, confirming the presence of an acidic functional group.
- **Base Solubility (NaHCO₃):** Repeat step 2 using 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong acid (like a carboxylic acid) as opposed to a weaker acid (like most phenols).
- **Acid In-solubility (HCl):** To confirm it is not an amphoteric or basic compound, add ~25 mg of powder to 0.75 mL of 5% HCl. The compound should remain insoluble.
- **Organic Solvent Solubility:** Repeat step 1 using ethanol. The compound is expected to be soluble.



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Section 4: Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming identity and revealing structural details that are invisible to other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption is caused by electronic transitions, typically from π to π^* orbitals in conjugated systems. The wavelength of maximum absorbance (λ_{max}) is characteristic of the chromophore.

Expected Spectrum: The structure of **3,4-Methylenedioxcinnamic acid** contains an extensive conjugated system, including the benzene ring, the acrylic acid double bond, and the carbonyl group. This system is an excellent chromophore. The electron-donating nature of the methylenedioxy group extends the conjugation, which is expected to shift the λ_{max} to a longer wavelength (a bathochromic or red shift) compared to unsubstituted cinnamic acid ($\lambda_{\text{max}} \approx 275$ nm).[11] For similar conjugated cinnamate structures, a λ_{max} in the range of 310-320 nm is expected.[11][12]

Application: UV-Vis is highly useful for quantitative analysis. Once the λ_{max} and molar absorptivity are determined, the Beer-Lambert law can be used to accurately measure the concentration of the compound in solution, making it a valuable tool for dissolution studies and quality control assays.

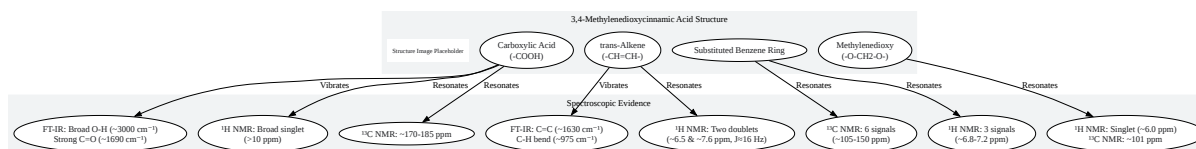
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups.

Expected Spectrum: The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
~3300–2500	O–H stretch	Carboxylic Acid	Very broad, strong band, often obscuring C-H stretches.
~3050–3010	C–H stretch	Aromatic & Vinylic	Medium to weak sharp peaks.
~1700–1680	C=O stretch	α,β-Unsaturated Carboxylic Acid	Strong, sharp peak. Conjugation lowers the frequency from a typical saturated acid (~1720 cm ⁻¹).
~1640–1620	C=C stretch	Alkene (Vinylic)	Medium intensity peak, often sharp.
~1600, ~1480	C=C stretch	Aromatic Ring	Two to three medium intensity peaks.
~1250, ~1040	C–O stretch	Aryl ether (from -O-CH ₂ -O-)	Strong peaks.
~975	C-H bend	trans-Alkene	Out-of-plane bend, a characteristic peak for the trans isomer.

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically form in the solid state. The position of the C=O stretch (below 1700 cm⁻¹) is a key confirmation of its conjugation with the C=C double bond.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment.

¹H NMR (Proton NMR):

- **Carboxylic Acid Proton (-COOH):** A very broad singlet, highly deshielded, typically appearing >10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
- **Alkene Protons (-CH=CH-):** Two distinct signals are expected. Due to the trans configuration, they will appear as doublets with a large coupling constant ($J \approx 15-16$ Hz). The proton closer to the benzene ring will be around ~7.6 ppm, while the proton closer to the carbonyl group will be upfield around ~6.5 ppm.
- **Aromatic Protons (Ar-H):** Three protons on the ring in distinct environments. They will appear as a set of multiplets between ~6.8 and 7.2 ppm.

- **Methylenedioxy Protons (-O-CH₂-O-):** The two protons are equivalent and will appear as a sharp singlet around ~6.0 ppm.

¹³C NMR (Carbon NMR):

- **Carbonyl Carbon (C=O):** The least shielded carbon, appearing around 170-185 ppm.
- **Alkene Carbons (-CH=CH-):** Two signals in the range of 115-145 ppm.
- **Aromatic Carbons:** Six distinct signals. The two carbons attached to oxygen atoms will be the most deshielded, appearing in the 145-150 ppm range. The other four will be between ~105 and 130 ppm. Quaternary carbon signals (those without attached protons) will typically have lower intensity.
- **Methylenedioxy Carbon (-O-CH₂-O-):** A distinct signal around 101 ppm.

Section 5: Solid-State Characterization

As a crystalline powder, the solid-state properties of **3,4-Methylenedioxycinnamic acid** are critical for manufacturing, stability, and dissolution. While properties like particle size and morphology can be assessed by microscopy, the crystal structure is the most fundamental attribute.

Crystal Structure: As of the time of this writing, a definitive single-crystal X-ray diffraction structure for **3,4-Methylenedioxycinnamic acid** does not appear to be available in open-access crystallographic databases.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Recommended Analysis: X-Ray Powder Diffraction (XRPD) In the absence of single-crystal data, XRPD is the primary technique for characterizing the solid form of the powder.

- **Principle:** XRPD analyzes the diffraction pattern produced when X-rays interact with a powdered sample. The resulting diffractogram, a plot of intensity vs. diffraction angle (2θ), is a unique fingerprint of the specific crystalline form (polymorph).
- **Application:** XRPD is essential for:
 - **Batch-to-batch consistency:** Ensuring that different manufacturing lots consist of the same crystal form.

- Polymorph screening: Identifying if different crystalline forms exist, which can have dramatically different physical properties (e.g., solubility, stability).
- Detecting amorphous content: The presence of a non-crystalline (amorphous) solid will appear as a broad halo in the diffractogram instead of sharp peaks.

Section 6: Safety and Handling

For the intended audience of researchers and drug development professionals, safe handling is paramount. Based on available safety data, **3,4-Methylenedioxycinnamic acid** is classified as an irritant.

- Hazards:
 - Causes skin irritation (H315)[5]
 - Causes serious eye irritation (H319)[5]
 - May cause respiratory irritation (H335)[5]
- Recommended Precautions:
 - Handle in a well-ventilated area or fume hood to avoid inhaling the powder.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]

Conclusion

This technical guide has detailed the essential physical characteristics of **3,4-Methylenedioxycinnamic acid** powder. Its identity and purity are best confirmed through a combination of thermal analysis (melting point) and a comprehensive spectroscopic profile (FT-

IR, NMR, UV-Vis). While its solubility profile is straightforward, its solid-state properties, particularly the potential for polymorphism, warrant investigation using techniques like XRPD for any rigorous development program. By understanding and applying these analytical principles, researchers can ensure the quality and consistency of this valuable compound in their work.

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